molecular formula C9H11BrO B149362 1-Bromo-3-isopropoxybenzene CAS No. 131738-73-3

1-Bromo-3-isopropoxybenzene

Cat. No. B149362
M. Wt: 215.09 g/mol
InChI Key: JYWJZIQSPRFCDB-UHFFFAOYSA-N
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Patent
US05498718

Procedure details

The following reagents were combined sequentially: anhydrous ethanol (880 ml), potassium carbonate (448.0 g), 3-bromophenol (386.7 g), 2-bromopropane (400.0 g) and finally water (88 ml). The mixture was heated at reflux (78° C.) for 16 hours. Water (880 ml) was added to the reaction mixture and 900 ml of solvent was removed by distillation at atmospheric pressure during a 4 hour period. Heptane (880 ml) was added to the reaction mixture and later separated. The aqueous layer was extracted with heptane (80 ml) and the combined organic fractions were washed sequentially with 1N HCl (300 ml), water (300 ml), 1N NaOH (300 ml) and water (300 ml). Removal of the solvent by rotary evaporation (50° C., 5 mmHg) afforded 453.6 g (97%) of crude product. This was distilled through a short path distillation column (81°-85° C., 2 mmHg) to provide 431.5 g of the product as a colorless liquid.
Quantity
880 mL
Type
reactant
Reaction Step One
Quantity
448 g
Type
reactant
Reaction Step Two
Quantity
386.7 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Four
[Compound]
Name
solvent
Quantity
900 mL
Type
reactant
Reaction Step Five
Name
Quantity
880 mL
Type
solvent
Reaction Step Five
Name
Quantity
88 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)C.C(=O)([O-])[O-].[K+].[K+].[Br:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.Br[CH:19]([CH3:21])[CH3:20]>O>[Br:10][C:11]1[CH:12]=[C:13]([O:17][CH:19]([CH3:21])[CH3:20])[CH:14]=[CH:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
880 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
448 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
386.7 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Four
Name
Quantity
400 g
Type
reactant
Smiles
BrC(C)C
Step Five
Name
solvent
Quantity
900 mL
Type
reactant
Smiles
Name
Quantity
880 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
88 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was removed by distillation at atmospheric pressure during a 4 hour period
Duration
4 h
ADDITION
Type
ADDITION
Details
Heptane (880 ml) was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
later separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with heptane (80 ml)
WASH
Type
WASH
Details
the combined organic fractions were washed sequentially with 1N HCl (300 ml), water (300 ml), 1N NaOH (300 ml) and water (300 ml)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporation (50° C., 5 mmHg)
CUSTOM
Type
CUSTOM
Details
afforded 453.6 g (97%) of crude product
DISTILLATION
Type
DISTILLATION
Details
This was distilled through a short path distillation column (81°-85° C., 2 mmHg)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 431.5 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.